molecular formula C9H6ClF3O2 B1315536 [3-(Trifluoromethyl)phenoxy]acetyl chloride CAS No. 85630-83-7

[3-(Trifluoromethyl)phenoxy]acetyl chloride

Cat. No. B1315536
CAS RN: 85630-83-7
M. Wt: 238.59 g/mol
InChI Key: UWWXHNTUPXGBQX-UHFFFAOYSA-N
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Description

“[3-(Trifluoromethyl)phenoxy]acetyl chloride” is a chemical compound with the molecular formula C9H6ClF3O2 and a molecular weight of 238.59 . It is used in proteomics research .


Molecular Structure Analysis

The InChI code for “[3-(Trifluoromethyl)phenoxy]acetyl chloride” is 1S/C9H6ClF3O2/c10-8(14)5-15-7-3-1-2-6(4-7)9(11,12)13/h1-4H,5H2 . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving “[3-(Trifluoromethyl)phenoxy]acetyl chloride” are not available, related compounds such as “3-(Trifluoromethyl)pyrazoles” have been known to undergo alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles .


Physical And Chemical Properties Analysis

“[3-(Trifluoromethyl)phenoxy]acetyl chloride” has a molecular weight of 238.59 . More detailed physical and chemical properties were not found in the available resources.

Scientific Research Applications

Synthesis of Porphyrin Compounds

[3-(Trifluoromethyl)phenoxy]acetyl chloride: is utilized in the synthesis of porphyrin compounds, which are critical for studying photodynamic therapy for cancer treatment. The compound has been used to create 5,10,15,20-tetra[3-(3-trifluoromethyl)phenoxy]porphyrin , a molecule that shows promise in the field of medicinal chemistry due to its potential applications in imaging and as a therapeutic agent .

Development of Gliptins

In the pharmaceutical industry, this chemical serves as a precursor in the development of gliptins, which are a class of drugs used to treat diabetes. Gliptins work by inhibiting the enzyme DPP-4, which plays a role in glucose metabolism. The synthesis of these drugs is crucial for providing new treatments for diabetes and related metabolic disorders .

Material Science Enhancements

The compound is also significant in material science, where it contributes to the production of m-aryloxy phenols. These are used as antioxidants, ultraviolet absorbers, and flame retardants in the manufacturing of plastics, adhesives, and coatings. This application is vital for improving the thermal stability and flame resistance of various materials .

Neuroscience Research

In neuroscience, the compound’s derivatives are explored for their potential effects on neurotransmitters and receptors. For instance, studies on migraine pathophysiology have shown that certain trifluoromethyl compounds can influence levels of CGRP, a peptide linked to migraine attacks. This research could lead to new insights into the treatment of migraines and other neurological conditions .

Safety and Hazards

The safety data sheet (SDS) for “[3-(Trifluoromethyl)phenoxy]acetyl chloride” should be referred to for comprehensive safety and hazard information .

properties

IUPAC Name

2-[3-(trifluoromethyl)phenoxy]acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O2/c10-8(14)5-15-7-3-1-2-6(4-7)9(11,12)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWXHNTUPXGBQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60521241
Record name [3-(Trifluoromethyl)phenoxy]acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60521241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(Trifluoromethyl)phenoxy]acetyl chloride

CAS RN

85630-83-7
Record name [3-(Trifluoromethyl)phenoxy]acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60521241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 6 g of the product of Step B in 36 ml of thionyl chloride was refluxed with stirring for one hour and was evaporated to dryness under reduced pressure to obtain 6.44 g of the desired product which was used as is for the next step.
Quantity
6 g
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Quantity
36 mL
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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